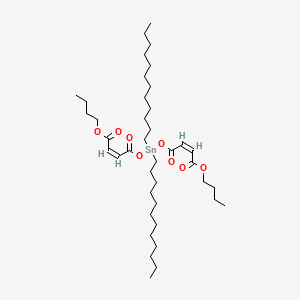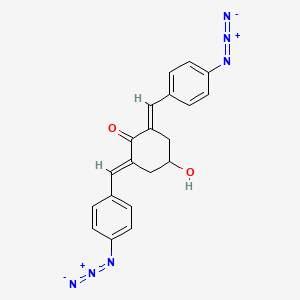
2,6-Bis((4-azidophenyl)methylene)-4-hydroxycyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Bis((4-azidophenyl)methylene)-4-hydroxycyclohexan-1-one is a compound known for its unique chemical structure and properties. It is primarily used in research for photosensitive materials due to its ability to undergo various chemical reactions. The compound is characterized by its light yellow to brown powder or crystal form and is insoluble in water .
Preparation Methods
The synthesis of 2,6-Bis((4-azidophenyl)methylene)-4-hydroxycyclohexan-1-one involves several steps. One common method includes the condensation of cyclohexanone with 4-aminobenzaldehyde in the presence of an alkaline condensing agent. The 4-amino group may be protected during this process. After condensation, the protective group is removed, and the resultant product is diazotized and reacted with an alkali metal azide . This method ensures the formation of the desired azidobenzal compound.
Chemical Reactions Analysis
2,6-Bis((4-azidophenyl)methylene)-4-hydroxycyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be performed using suitable reducing agents, resulting in the conversion of azide groups to amines.
Substitution: The azide groups in the compound can participate in substitution reactions, particularly with alkynes, forming triazoles through click chemistry. Common reagents used in these reactions include oxidizing agents, reducing agents, and alkynes for click chemistry. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,6-Bis((4-azidophenyl)methylene)-4-hydroxycyclohexan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,6-Bis((4-azidophenyl)methylene)-4-hydroxycyclohexan-1-one involves its interaction with biological molecules such as proteins and nucleic acids. The azide groups in the compound are highly reactive and can undergo click chemistry reactions, forming stable triazole linkages with alkynes. This property allows the compound to be used in creating bioconjugates and other biomaterials.
Comparison with Similar Compounds
2,6-Bis((4-azidophenyl)methylene)-4-hydroxycyclohexan-1-one can be compared with similar compounds such as:
2,6-Bis(4-azidobenzylidene)-4-methylcyclohexanone: This compound has a similar structure but includes a methyl group, which can affect its reactivity and applications.
Bisazidobenzylidenecyclohexanone: Another similar compound used in photosensitive materials and polymer chemistry. The uniqueness of this compound lies in its specific structure, which provides distinct reactivity and applications in various fields.
Properties
CAS No. |
42759-78-4 |
|---|---|
Molecular Formula |
C20H16N6O2 |
Molecular Weight |
372.4 g/mol |
IUPAC Name |
(2E,6E)-2,6-bis[(4-azidophenyl)methylidene]-4-hydroxycyclohexan-1-one |
InChI |
InChI=1S/C20H16N6O2/c21-25-23-17-5-1-13(2-6-17)9-15-11-19(27)12-16(20(15)28)10-14-3-7-18(8-4-14)24-26-22/h1-10,19,27H,11-12H2/b15-9+,16-10+ |
InChI Key |
QUVZIPHUYYZGMW-KAVGSWPWSA-N |
Isomeric SMILES |
C1/C(=C\C2=CC=C(C=C2)N=[N+]=[N-])/C(=O)/C(=C/C3=CC=C(C=C3)N=[N+]=[N-])/CC1O |
Canonical SMILES |
C1C(CC(=CC2=CC=C(C=C2)N=[N+]=[N-])C(=O)C1=CC3=CC=C(C=C3)N=[N+]=[N-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



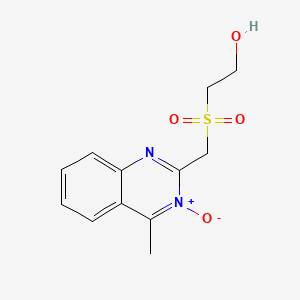

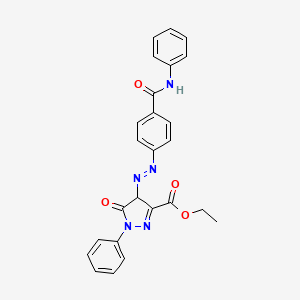

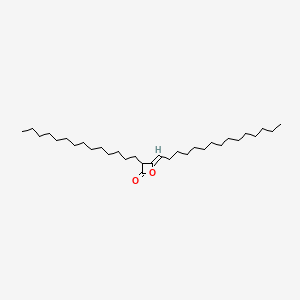
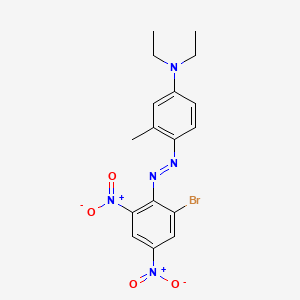

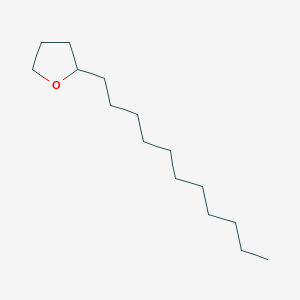
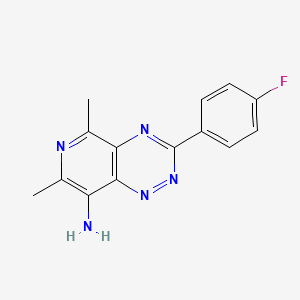
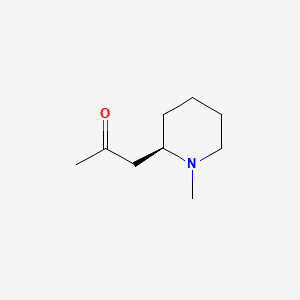

![Diethyl 4,4'-[hexamethylenebis(oxy)]bis[3-bromobenzimidate]](/img/structure/B12688142.png)
